センノシドB

概要

説明

Sennoside B is a plant-derived anthranoid and is one of the active constituents of the senna drug . It is primarily used as a laxative and cathartic for treating constipation and bowel evacuation .

Synthesis Analysis

Sennoside B is a natural compound found in Senna leaflets, pods, and tablets . A two-dimensional qNMR method has been established for the determination of sennosides . This method is not only fast but also specific and stability indicating .Molecular Structure Analysis

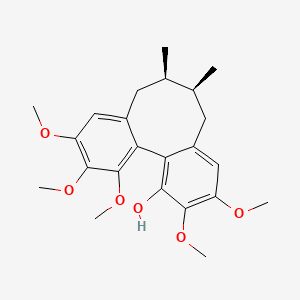

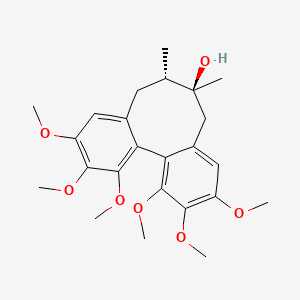

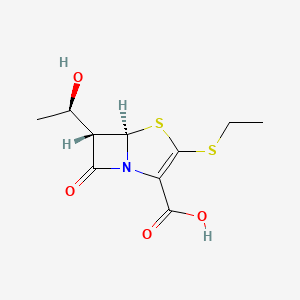

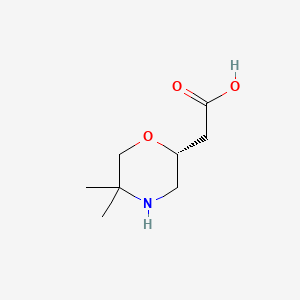

Sennoside B is a member of the class of sennosides that is (9R,9’S)-9,9’,10,10’-tetrahydro-9,9’-bianthracene-2,2’-dicarboxylic acid which is substituted by hydroxy groups at positions 4 and 4’, by beta-D-glucopyranosyloxy groups at positions 5 and 5’, and by oxo groups at positions 10 and 10’ .Chemical Reactions Analysis

Sennoside B has been studied using various analytical methods such as two-dimensional qNMR and high-performance liquid chromatography . These methods have been used to quantify the total amount of the value-determining dianthranoids in Senna leaflets, pods, and tablets .Physical And Chemical Properties Analysis

Sennoside B has a molecular formula of C42H38O20 and a molecular weight of 862.7 g/mol . It is a member of sennosides and an oxo dicarboxylic acid .科学的研究の応用

薬用植物の品質管理

センノシドBは、他のセンノシドと共に、薬用植物の品質管理のためのマーカーとして使用されます。 2次元qNMR法は、センノシドの定量のために確立されており、高速で特異的かつ安定性を示す方法です . この方法は、優れた精度、正確度、および再現性を備えており、薬用植物の品質管理における2D qNMRの可能性を示しています .

腫瘍壊死因子α(TNF-α)の阻害剤

This compoundは、自己免疫疾患の主要な治療標的であるTNF-αの強力な天然物阻害剤として同定されています . This compoundの効力は、合成TNF-α阻害剤SPD304の5.7倍であることが判明しました . この発見は、自己免疫疾患のより効果的な治療法の開発のための新たな可能性を開きます。

緩下作用

This compoundは、センノシドAとともに、センナの小葉、さや、錠剤に見られる2つの主要な瀉下剤です . これらの化合物は、瀉下剤として広く使用されており、欧州医薬品庁によって確立されたハーブ製剤に分類されています .

センナ種におけるセンノシドの分析

高性能液体クロマトグラフィー(HPLC)法は、センナ・アレクサンドリナおよびセンナ・イタリカにおけるセンノシドAおよびthis compoundの含量の変化を調査するために開発されました . これにより、菌根菌が異なるセンナ種におけるこれらの化合物の生産に与える影響をよりよく理解することができます .

インスリン感受性を改善する可能性

この用途は主にセンノシドAに関連していますが、this compoundを含むセンノシドは、インスリン感受性を改善する役割を果たす可能性があります . これは、GLP-1の分泌を刺激し、腸内細菌叢のバランスを保護し、SCFAsレベルを改善することで実現します .

創薬

This compoundは、TNF-αの強力な阻害剤として発見され、this compoundのような天然物が創薬において重要な役割を果たす可能性があることを示しています . この研究で使用された競合結合スクリーニングアッセイなどの効率的なスクリーニング方法の開発により、TNF-αの有望な新しい阻害剤の発見を促進することができます .

作用機序

Target of Action

Sennoside B, a natural dianthrone glycoside found in large quantities in leaves and pods of Senna (Cassia angustifolia), has been identified to interact with several targets. It has been reported to inhibit PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, thereby down-regulating the PDGFR-beta signaling pathway . Additionally, it has been found to be a potent natural product inhibitor of tumor necrosis factor α (TNF-α) .

Mode of Action

Sennoside B interacts with its targets and brings about significant changes. It inhibits PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, leading to the down-regulation of the PDGFR-beta signaling pathway . Furthermore, it has been found to inhibit the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase . Sennoside B is metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

Biochemical Pathways

The metabolic pathways of Sennoside B transforming to rheinanthrone include the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase . This transformation process is crucial for the activation of Sennoside B and its subsequent effects.

Pharmacokinetics

Sennoside B is taken orally or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given by mouth . The oral absolute bioavailability of Sennoside B was calculated as 3.60% . The value apparent volume of distribution of intravenous and intragastric administrations were 32.47±10.49 L/kg and 7646±1784 L/kg, respectively .

Result of Action

The primary result of Sennoside B’s action is its laxative effect, which is used to treat constipation . It works by irritating and stimulating intestinal cells, producing contractions in intestines, water influx to the intestines, and bowel movement . It also inhibits PDGF-stimulated cell proliferation and TNF-α-induced cell death .

Action Environment

The action of Sennoside B is influenced by the gut environment, particularly the presence of gut bacteria that metabolize Sennoside B into its active form . The efficacy and stability of Sennoside B can be affected by factors such as the pH of the gut, the presence of other medications, and individual variations in gut microbiota.

Safety and Hazards

Sennoside B is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Long-term use of Sennoside B in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer .

将来の方向性

Sennoside B has shown potential in drug discovery for diverse diseases . It has been found to be a potent inhibitor of TNF-α, a major therapeutic target in autoimmune diseases . The potency of Sennoside B was found to be 5.7-fold higher than that of the synthetic TNF-α inhibitor SPD304 . This suggests that Sennoside B has the potential to be developed as a new drug .

特性

IUPAC Name |

(9S)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26+,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-AIFLABODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051433 | |

| Record name | Sennoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sennoside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

128-57-4 | |

| Record name | Sennoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sennoside B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F887D1637W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennoside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)